
2-(2-Chlor-1H-imidazol-5-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(2-Chloro-1H-imidazol-5-yl)phenol” is a chemical compound with the CAS Number: 1785219-93-3 . It has a molecular weight of 194.62 . The compound is a powder at room temperature .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties due to its amphoteric nature . Imidazole was first synthesized by glyoxal and ammonia . It has become an important synthon in the development of new drugs .Molecular Structure Analysis
The IUPAC name of this compound is 2-(2-chloro-1H-imidazol-5-yl)phenol . Its InChI Code is 1S/C9H7ClN2O/c10-9-11-5-7 (12-9)6-3-1-2-4-8 (6)13/h1-5,13H, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds, which include 2-(2-chloro-1h-imidazol-5-yl)phenol, have a broad range of biological activities . They are key components in many functional molecules used in various applications, including pharmaceuticals .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The exact interaction of 2-(2-Chloro-1H-imidazol-5-yl)phenol with its targets and the resulting changes would depend on the specific biological activity it exhibits.
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that multiple pathways could potentially be affected. The downstream effects would depend on the specific biological activity and the pathways involved.
Result of Action
Given the range of biological activities exhibited by imidazole derivatives , the effects could potentially include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(2-Chloro-1H-imidazol-5-yl)phenol is its specificity for HDAC enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, like many small molecule inhibitors, 2-(2-Chloro-1H-imidazol-5-yl)phenol can have off-target effects and may not be effective in all types of cancer.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-Chloro-1H-imidazol-5-yl)phenol. One area of interest is the development of combination therapies that include 2-(2-Chloro-1H-imidazol-5-yl)phenol and other anticancer agents. Another area of interest is the development of more potent and specific HDAC inhibitors. Additionally, there is ongoing research into the use of HDAC inhibitors in the treatment of neurodegenerative diseases, and 2-(2-Chloro-1H-imidazol-5-yl)phenol may have potential in this area as well.
Synthesemethoden
2-(2-Chloro-1H-imidazol-5-yl)phenol can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the formation of an imidazole ring and the introduction of a chloro group onto a phenol ring. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chloroimidazolylphenol-Derivate haben vielversprechende antibakterielle Eigenschaften gezeigt. Forscher haben ihre Wirksamkeit gegen Bakterien, Pilze und Protozoen untersucht. Diese Verbindungen könnten potenziell als neuartige antimikrobielle Mittel im Kampf gegen Infektionskrankheiten dienen .
Antitumor-Potenzial
In-vitro-Studien haben gezeigt, dass bestimmte Chloroimidazolylphenol-Derivate eine moderate bis hohe Hemmwirkung gegen Tumorzelllinien wie HepG2, SK-OV-3, NCI-H460 und BEL-7404 aufweisen. Wichtig ist, dass diese Verbindungen im Vergleich zu Standard-Chemotherapeutika wie 5-Fluorouracil (5-FU) und Cisplatin eine geringere Zytotoxizität gegenüber normalen Zellen zu zeigen scheinen .
Antioxidative Eigenschaften
Chloroimidazolylphenol-Verbindungen wurden auf ihr antioxidatives Potenzial hin untersucht. Einige Derivate zeigen eine Radikalfängeaktivität, die mit Ascorbinsäure (Vitamin C) vergleichbar ist. Ihre Fähigkeit, freie Radikale zu neutralisieren, macht sie in oxidativem Stress relevant .
Synthesewege und Medikamentenentwicklung
Imidazolhaltige Verbindungen, einschließlich Chloroimidazolylphenol, dienen als wichtige Synthone in der Medikamentenentwicklung. Forscher haben verschiedene Synthesewege zur Herstellung dieser Moleküle untersucht. Zu den im Handel erhältlichen Medikamenten, die Imidazolringe enthalten, gehören Clemizol (Antihistaminikum), Omeprazol (Antiulkusmittel) und Metronidazol (Antibakteriell) .
Biologische Aktivitäten über Antibiotika hinaus
Neben antimikrobiellen Wirkungen zeigen Chloroimidazolylphenol-Derivate vielfältige biologische Aktivitäten. Dazu gehören entzündungshemmende, antitumorale, antidiabetische, antivirale und antioxidative Eigenschaften. Ihre Vielseitigkeit macht sie zu wertvollen Kandidaten für weitere Untersuchungen .
Regiogesteuerte Synthese von substituierten Imidazolen
Aktuelle Fortschritte in der Imidazolsynthese haben die Bedeutung von regiogesteuerten Ansätzen hervorgehoben. Imidazole sind Schlüsselkomponenten in funktionellen Molekülen, die in verschiedenen Anwendungen eingesetzt werden. Forscher konzentrieren sich darauf, bei der Imidazolbildung spezifische Bindungen zu erzeugen, um ihre Nützlichkeit zu verbessern .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Biochemische Analyse
Biochemical Properties
It is known that imidazole derivatives, to which this compound belongs, show a broad range of chemical and biological properties
Molecular Mechanism
It is known that imidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Eigenschaften
IUPAC Name |
2-(2-chloro-1H-imidazol-5-yl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-9-11-5-7(12-9)6-3-1-2-4-8(6)13/h1-5,13H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWGULLVGRVRJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=C(N2)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1785219-93-3 |
Source


|
| Record name | 2-(2-chloro-1H-imidazol-5-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(2-chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2397373.png)
![N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyl-1-phenylmethanesulfonamide](/img/structure/B2397374.png)
![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)
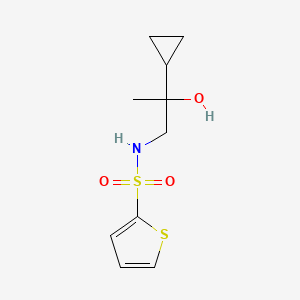
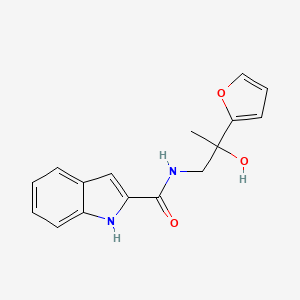
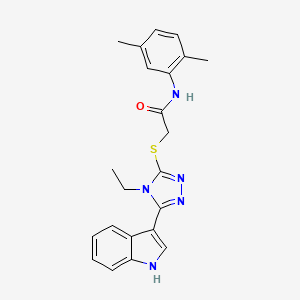
![(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2397379.png)
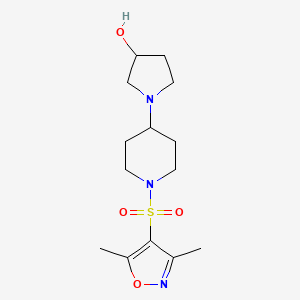
![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2397381.png)
![2,3,4-trichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2397382.png)
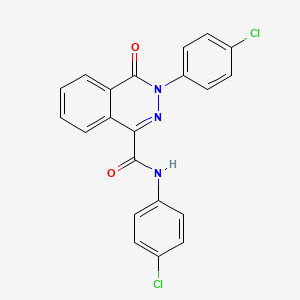
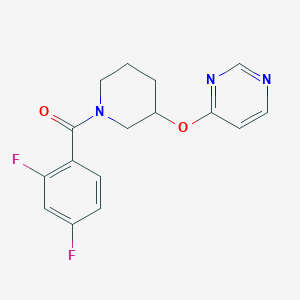
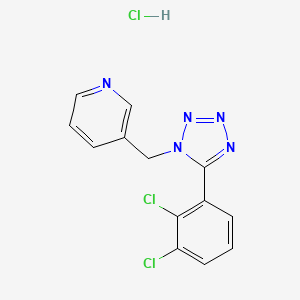
![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)